molecular formula C8H14N2O2 B12321506 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one

4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one

Cat. No.: B12321506
M. Wt: 170.21 g/mol
InChI Key: JELDRAGGSYLKGB-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a dihydropyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one typically involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butyl group into various organic compounds in a more efficient and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The dihydropyrazolone core can be reduced to form a fully saturated pyrazolone.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the dihydropyrazolone core can produce a fully saturated pyrazolone.

Scientific Research Applications

4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structural properties make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group, hydroxymethyl group, and dihydropyrazolone core allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-5(4-11)9-10-7(6)12/h6,11H,4H2,1-3H3,(H,10,12)

InChI Key

JELDRAGGSYLKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=NNC1=O)CO

Origin of Product

United States

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